2,5-dichloropentan-1-amine

heterocyclic synthesis pyrrolidine intramolecular N-alkylation

2,5-Dichloropentan-1-amine (CAS 108766-06-9) is a bifunctional C5 aliphatic primary amine bearing chlorine substituents at the 2- and 5-positions of the pentane backbone. With a molecular formula of C₅H₁₁Cl₂N and a molecular weight of 156.05 g·mol⁻¹, the free base is a clear colorless liquid at ambient temperature (density 1.131 g·cm⁻³, boiling point 214 °C at 760 mmHg, flash point 83 °C, refractive index 1.469).

Molecular Formula C5H11Cl2N
Molecular Weight 156.05 g/mol
CAS No. 108766-06-9
Cat. No. B033745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloropentan-1-amine
CAS108766-06-9
Molecular FormulaC5H11Cl2N
Molecular Weight156.05 g/mol
Structural Identifiers
SMILESC(CC(CN)Cl)CCl
InChIInChI=1S/C5H11Cl2N/c6-3-1-2-5(7)4-8/h5H,1-4,8H2
InChIKeyKFAUCDBUVPJWSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloropentan-1-amine (CAS 108766-06-9) – Core Physicochemical & Structural Profile for Procurement Evaluation


2,5-Dichloropentan-1-amine (CAS 108766-06-9) is a bifunctional C5 aliphatic primary amine bearing chlorine substituents at the 2- and 5-positions of the pentane backbone . With a molecular formula of C₅H₁₁Cl₂N and a molecular weight of 156.05 g·mol⁻¹, the free base is a clear colorless liquid at ambient temperature (density 1.131 g·cm⁻³, boiling point 214 °C at 760 mmHg, flash point 83 °C, refractive index 1.469) . The compound is commercially available as both the free base (typical purity 95–98%) and the hydrochloride salt (CAS 62922-45-6, white crystalline solid, mp 148–151 °C) [1]. Its dual electrophilic sites—a nucleophilic primary amine and two alkyl chloride leaving groups at opposite chain termini—confer a reactivity profile that distinguishes it from both mono-chlorinated and differently dichlorinated pentylamine analogs .

Why 2,5-Dichloropentan-1-amine Cannot Be Replaced by Simpler Chloropentylamines or Dichloropentanes in Synthetic Workflows


Substituting 2,5-dichloropentan-1-amine with 5-chloropentan-1-amine, 1,5-dichloropentane, or the 4,4-dichloro regioisomer results in a fundamental loss of synthetic capability: the precise 1,4-relationship between the primary amine and the terminal chlorine at C-5 uniquely enables intramolecular N-alkylation to form pyrrolidine rings, a transformation validated at ~80% yield in patent US4335045 [1]. The monochloro analog lacks the second leaving group required for cyclization, 1,5-dichloropentane lacks the initiating nucleophilic amine, and the 4,4-dichloro isomer positions both chlorine atoms at the same carbon (geminal), precluding the 5-exo-tet ring closure that is the compound's defining synthetic value [1]. Furthermore, the 2,5-dichloro substitution pattern imparts a ~9-fold reduction in vapor pressure relative to 5-chloropentan-1-amine (0.161 vs. 1.46 mmHg at 25 °C), meaning replacement with the more volatile monochloro analog introduces different handling and exposure risk profiles .

2,5-Dichloropentan-1-amine – Quantitative Comparative Evidence Against Closest Analogs


Intramolecular Cyclization Capability: Patent-Validated Pyrrolidine Formation vs. 5-Chloropentan-1-amine

2,5-Dichloropentan-1-amine undergoes intramolecular cyclization to form pyrrolidine derivatives via sequential nucleophilic substitution enabled by its two terminal chlorine leaving groups [1]. In the process of US4335045, the hydrochloride salt is prepared in ~80% yield (306 g from 202 g tetrahydrofurfurylamine, mp 160 °C), then acetylated (87% yield to N-acetyl-2,5-dichloropentylamine), and condensed with allylamine to yield N-allyl-2-aminomethyl-pyrrolidine (68% overall yield after deprotection) [1]. By contrast, 5-chloropentan-1-amine possesses only a single chlorine leaving group and cannot undergo analogous intramolecular N-alkylation to form a cyclic tertiary amine—it is limited to intermolecular substitution only [2]. This binary functional distinction means that 2,5-dichloropentan-1-amine is the minimal structural requirement for N-heterocycle construction via this route.

heterocyclic synthesis pyrrolidine intramolecular N-alkylation

Vapor Pressure and Volatility Comparison: 2,5-Dichloropentan-1-amine vs. 5-Chloropentan-1-amine

The vapor pressure of 2,5-dichloropentan-1-amine at 25 °C is reported as 0.161 mmHg , while that of 5-chloropentan-1-amine is 1.46 mmHg at the same temperature . This represents an approximately 9.1-fold reduction in volatility for the 2,5-dichloro compound relative to its monochloro analog. The lower vapor pressure reflects stronger intermolecular interactions (dipole–dipole and van der Waals) conferred by the second chlorine substituent, and translates into reduced evaporative loss during open-vessel reactions, lower inhalation exposure risk during weighing and transfer, and different storage and ventilation requirements .

volatility occupational exposure physical property

Boiling Point Differentiation: 2,5-Dichloropentan-1-amine vs. 5-Chloropentan-1-amine

The normal boiling point of 2,5-dichloropentan-1-amine is reported as 214 °C at 760 mmHg , compared to 170.6 °C at 760 mmHg for 5-chloropentan-1-amine [1], yielding a difference of +43.4 °C. This elevation is attributable to the increased molecular weight (156.05 vs. 121.61 g·mol⁻¹) and enhanced polarizability from the second chlorine atom. The higher boiling point grants a wider liquid operating range for solvent-free or high-temperature reactions, and affects distillation purification protocols and solvent-swap strategies where the compound serves as a reactive intermediate [1].

thermal stability distillation boiling point

Hydrochloride Salt Physical Form: Crystalline Solid Handling vs. Free Base Liquid

2,5-Dichloropentan-1-amine is commercially procurable in two distinct physical forms with different handling characteristics: the free base (CAS 108766-06-9) is a clear colorless liquid (density 1.131 g·cm⁻³) , while the hydrochloride salt (CAS 62922-45-6) is a white crystalline solid with a defined melting point of 148–151 °C (literature) or 159–163 °C (TCI specification, by total nitrogen assay ≥97.0%) [1]. The solid HCl salt enables gravimetric dispensing with analytical-balance precision, reduces spill risk during transfer, and offers superior long-term storage stability compared to the hygroscopic and potentially air-sensitive free base amine . In contrast, the free base 5-chloropentan-1-amine and its hydrochloride salt (mp 150–152 °C) show analogous free base/salt duality but lack the second chlorine for downstream cyclization chemistry .

salt form weighing accuracy storage stability

Regiochemical Differentiation: 2,5-Dichloro vs. 4,4-Dichloropentan-1-amine for Heterocycle Construction

The regioisomer 4,4-dichloropentan-1-amine (CAS 1089338-72-6) shares the same molecular formula (C₅H₁₁Cl₂N, MW 156.05) and similar computed physical properties (predicted bp ~200.9 °C, ACD/LogP 1.27, density ~1.1 g·cm⁻³) . However, the geminal arrangement of both chlorine atoms at C-4 precludes the 5-exo-tet intramolecular N-alkylation that defines the synthetic utility of 2,5-dichloropentan-1-amine . In the 2,5-isomer, the amine at C-1 and the chlorine at C-5 are separated by a four-carbon tether—ideal geometry for five-membered ring formation—while in the 4,4-isomer, the amine at C-1 cannot reach either chlorine (at C-4) to close a ring because the leaving groups are on the same carbon and intramolecular displacement would require formation of a highly strained three-membered aziridine rather than a pyrrolidine . The 2,5-dichloro isomer also exhibits a higher LogP (~3.07 reported) compared to the 4,4-isomer (ACD/LogP 1.27), suggesting greater lipophilicity relevant to phase-transfer or extraction-based workups .

regiochemistry cyclization structure–reactivity

Density and Refractive Index: Quality Control Differentiation Between 2,5-Dichloropentan-1-amine and 5-Chloropentan-1-amine

The density of 2,5-dichloropentan-1-amine (1.131 g·cm⁻³) is 17.3% higher than that of 5-chloropentan-1-amine (0.964 g·cm⁻³) [1], and its refractive index (1.469) exceeds that of the monochloro analog (1.445) [1] by 0.024 units. These readily measured physical constants provide a straightforward identity confirmation check at receiving: a density or refractive index measurement outside the expected range (± typical lot variability) can immediately flag a mis-shipment or isomer mix-up before the material enters a synthetic workflow. For laboratories without immediate access to NMR or MS, these orthogonal physical constants constitute a practical, zero-consumable identity verification protocol [1].

quality control density refractive index

2,5-Dichloropentan-1-amine – Evidence-Backed Application Scenarios for Procurement Decision-Making


N-Heterocycle Synthesis: Pyrrolidine and Pyrrolidine-Containing Pharmaceutical Intermediates

The defining synthetic application of 2,5-dichloropentan-1-amine—validated in US4335045—is as a precursor to N-substituted 2-aminomethyl-pyrrolidines via sequential acetylation, condensation with alkenylamines, and deprotection . This four-step sequence converts the acyclic dichloroamine into a pyrrolidine scaffold that serves as a core motif in numerous bioactive molecules. The ~68% overall yield demonstrated at patent scale provides a benchmark for process feasibility assessments. Research groups synthesizing pyrrolidine-based protease inhibitors, aminomethyl-pyrrolidine ligands for GPCR targets, or chiral pyrrolidine organocatalysts should prioritize this compound over 5-chloropentan-1-amine or 1,5-dichloropentane, neither of which supports the key cyclization step [1]. The solid hydrochloride salt form (CAS 62922-45-6, mp 148–163 °C depending on purity grade) is recommended for quantitative work requiring precise stoichiometry .

Quaternary Ammonium Compound Synthesis for Biocidal and Surfactant Applications

2,5-Dichloropentan-1-amine is reported to serve as a key intermediate in the synthesis of quaternary ammonium compounds (QACs) with applications as disinfectants, fabric softeners, and antistatic agents . The presence of two chlorine leaving groups enables sequential quaternization: the primary amine can be exhaustively alkylated to a quaternary ammonium center, while the pendant alkyl chloride at C-5 remains available for further functionalization or cross-linking. This dual reactivity distinguishes it from mono-chlorinated pentylamines, which yield QACs with only one functionalizable terminus. For industrial formulators seeking QACs with enhanced substantivity or cross-linking capacity on cellulosic or proteinaceous substrates, the dichloro architecture provides a quantifiable advantage in downstream formulation degrees of freedom [1].

Fiber-Reactive Dye Intermediate Manufacturing

Patent literature identifies 2,5-dichloropentan-1-amine derivatives as intermediates for fiber-reactive dyes, where the dichloroalkyl chain serves as a linker or reactive anchor between the chromophore and the textile substrate [1]. In contrast to 1,5-dichloropentane (CAS 628-76-2, bp ~180 °C, no amine), the primary amine terminus of 2,5-dichloropentan-1-amine provides a nucleophilic handle for direct conjugation to dye chromophores via amide or sulfonamide bond formation without requiring additional activation steps . The higher boiling point (214 °C vs. 180 °C for 1,5-dichloropentane) also provides a wider thermal processing window for dye synthesis under solvent-free or high-boiling-solvent conditions. Dye manufacturers evaluating dichloroalkyl linkers should note that the presence of the amine obviates a separate linker activation step, potentially reducing process step count.

Agrochemical Building Block: Sterically and Electronically Tuned Intermediates

2,5-Dichloropentan-1-amine is cited as an intermediate in agrochemical synthesis, where the dichloro-functionalized pentyl chain enables precise steric and electronic modulation of bioactive molecules . The 2,5-substitution pattern places electron-withdrawing chlorine substituents at both the α-position (adjacent to the amine, influencing pKa and nucleophilicity) and the terminal δ-position (providing a remote electrophilic site for late-stage diversification). This contrasts with the 4,4-dichloro regioisomer, where both chlorines are confined to a single carbon and exert only a localized inductive effect [1]. For agrochemical discovery programs employing parallel synthesis or diversity-oriented approaches, the 2,5-isomer offers two chemically distinct sites for sequential derivatization (amine acylation/reductive amination followed by chloride displacement), generating greater scaffold diversity per synthetic step than either the monochloro or geminally-dichlorinated analogs [1].

Quote Request

Request a Quote for 2,5-dichloropentan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.